Benzbromarone

Descripción

This compound has been used in trials studying the basic science and treatment of Heart Failure, Hyperuricemia, Chronic Kidney Disease, Abnormal Renal Function, and Gout and Asymptomatic Hyperuricemia.

This compound is a nonpurine xanthine oxidase inhibitor used for the treatment of gout, but never approved for use in the United States because of concerns over reports of acute liver injury and deaths with its use.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for gout and has 2 investigational indications. It was withdrawn in at least one region.

Uricosuric that acts by increasing uric acid clearance. It is used in the treatment of gout.

Propiedades

IUPAC Name |

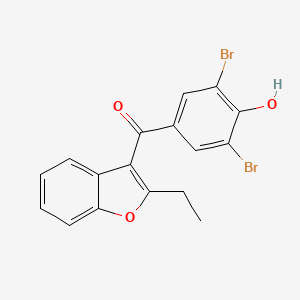

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQCHUCQKNIQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022652 | |

| Record name | Benzbromarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzbromarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3562-84-3 | |

| Record name | Benzbromarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzbromarone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzbromarone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12319 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzbromarone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzbromarone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-3-benzofuranyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzbromarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzbromarone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZBROMARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4POG0RL69O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzbromarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151 °C | |

| Record name | Benzbromarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Benzbromarone in Renal Tubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzbromarone is a potent uricosuric agent employed in the management of hyperuricemia, primarily in the context of gout. Its therapeutic effect is achieved by modulating the transport of uric acid within the renal proximal tubules, thereby increasing its excretion. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a focus on its interactions with key renal transporters. Detailed experimental protocols for assessing these interactions are provided, alongside a quantitative summary of its inhibitory activity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and renal physiology.

Introduction

Uric acid homeostasis is a critical physiological process, and its dysregulation can lead to hyperuricemia, a condition strongly associated with the development of gout and potentially other comorbidities. The kidneys play a central role in maintaining this balance, with the proximal tubules being the primary site of uric acid reabsorption and secretion. This compound exerts its uricosuric effect by inhibiting the reabsorption of uric acid in these tubules[1]. This guide will delve into the specific molecular targets of this compound and the experimental methodologies used to elucidate these interactions.

Molecular Targets of this compound in the Renal Tubules

This compound's primary mechanism of action involves the inhibition of several key transporters located in the apical and basolateral membranes of proximal tubular cells.

Urate Transporter 1 (URAT1)

The principal target of this compound is the Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene. URAT1 is an organic anion transporter situated on the apical membrane of proximal tubule cells and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream[1]. By inhibiting URAT1, this compound effectively blocks this reabsorption process, leading to a significant increase in the urinary excretion of uric acid[1]. In vitro studies have demonstrated that this compound can reduce urate reabsorption mediated by URAT1 by as much as 93%[2].

Glucose Transporter 9 (GLUT9)

This compound also inhibits the Glucose Transporter 9 (GLUT9), a product of the SLC2A9 gene. GLUT9 is located on the basolateral membrane of the proximal tubule cells and is involved in the efflux of reabsorbed uric acid from the tubular cells into the bloodstream. Inhibition of GLUT9 further contributes to the reduction of serum urate levels.

Organic Anion Transporter 4 (OAT4)

Organic Anion Transporter 4 (OAT4) is another apical transporter involved in uric acid reabsorption that is inhibited by this compound[1][3]. This inhibition adds to the overall uricosuric effect of the drug.

Other Transporters

This compound has been shown to have a mild inhibitory effect on Organic Anion Transporter 1 (OAT1) but not on Organic Anion Transporter 3 (OAT3)[2][3]. OAT1 and OAT3 are located on the basolateral membrane and are involved in the secretion of uric acid from the blood into the tubular cells. The mild inhibition of OAT1 may slightly counteract the primary uricosuric effect of this compound. There is also evidence to suggest that this compound interacts with the ATP-binding cassette transporter G2 (ABCG2), another transporter involved in uric acid secretion.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound's inhibitory effects on various renal transporters has been quantified using in vitro assays, typically by determining the half-maximal inhibitory concentration (IC50). A summary of these values is presented in the table below.

| Transporter | IC50 Value | Cell Line/System | Reference |

| URAT1 | 22 nM | Not specified | [4] |

| URAT1 | 0.22 µM | Not specified | [5] |

| URAT1 | 425 nM | Humanized Rat URAT1EM | [6] |

| URAT1 | 0.44 µM | hURAT1 expressing HEK293 cells | [7] |

| GLUT9 | ~68% inhibition at 50 µM | Not specified | [6] |

| OAT1 | Mild inhibition | Not specified | [2][3] |

| OAT3 | No significant inhibition | Not specified | [2][3] |

| ABCG2 | Modest inhibition | Not specified | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound's mechanism of action.

Caption: Mechanism of action of this compound in a renal proximal tubule cell.

Caption: Workflow for a [14C]-Urate uptake assay in HEK293 cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

[¹⁴C]-Uric Acid Uptake Assay in hURAT1-Expressing HEK293 Cells

This assay is a cornerstone for quantifying the inhibitory effect of compounds on URAT1-mediated uric acid transport.

Materials:

-

hURAT1-stably expressing HEK293 cells and mock-transfected (control) HEK293 cells.

-

Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

G418 (for selection of stable cells).

-

24-well cell culture plates.

-

Hanks' Balanced Salt Solution (HBS), pH 7.4.

-

[¹⁴C]-Uric acid stock solution.

-

Unlabeled uric acid.

-

This compound stock solution (in DMSO).

-

Ice-cold HBS.

-

Cell lysis buffer.

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Cell Culture and Seeding:

-

Culture hURAT1-HEK293 and mock-transfected cells in DMEM with G418 for selection.

-

Seed the cells into 24-well plates at a density of 2 x 10⁵ cells per well and incubate for 24-48 hours to form a confluent monolayer[1].

-

-

Assay Preparation:

-

Prepare a [¹⁴C]-uric acid uptake solution with a final concentration of 20 µM by mixing labeled and unlabeled uric acid in HBS[1].

-

Prepare serial dilutions of this compound in HBS. Include a vehicle control (DMSO).

-

-

Assay Execution:

-

Aspirate the culture medium and wash the cell monolayers twice with 500 µL of pre-warmed HBS (37°C)[1].

-

Add 200 µL of HBS containing the desired concentration of this compound or vehicle control to each well[1].

-

Pre-incubate the plates at 37°C for 10-15 minutes[1].

-

Initiate the uptake reaction by adding 200 µL of the pre-warmed [¹⁴C]-uric acid uptake solution to each well[1].

-

Incubate at 37°C for 5 minutes[1].

-

-

Termination and Measurement:

-

Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBS[1].

-

Lyse the cells in each well with a suitable cell lysis buffer.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where:

-

U = Radioactivity in hURAT1-HEK293 cells with this compound.

-

Uc = Radioactivity in hURAT1-HEK293 cells with vehicle control.

-

U₀ = Radioactivity in mock-transfected cells (background)[1].

-

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.

-

Urate Transport Assay in Xenopus laevis Oocytes

This system is widely used for the functional expression and characterization of membrane transporters.

Materials:

-

Mature female Xenopus laevis.

-

Collagenase solution (e.g., 2 mg/mL in calcium-free oocyte Ringer's solution).

-

Oocyte Ringer's 2 (OR2) solution.

-

cRNA encoding the transporter of interest (e.g., hURAT1, hGLUT9).

-

Microinjection setup with a calibrated needle.

-

[¹⁴C]-Uric acid.

-

This compound.

-

Scintillation counter.

Protocol:

-

Oocyte Preparation:

-

Surgically remove a portion of the ovary from an anesthetized frog.

-

Isolate oocytes by treating the ovarian fragments with collagenase to remove the follicular layer[9].

-

Select healthy stage V-VI oocytes.

-

-

Microinjection:

-

Microinject the oocytes with a known amount of cRNA (e.g., 50 ng) encoding the transporter of interest[9].

-

Inject control oocytes with water.

-

Incubate the injected oocytes for 2-4 days to allow for protein expression.

-

-

Uptake Assay:

-

Place a group of oocytes (e.g., 5-10) in a well containing OR2 buffer.

-

Pre-incubate the oocytes with this compound at various concentrations or vehicle control.

-

Initiate the uptake by adding [¹⁴C]-uric acid to the buffer.

-

Incubate for a defined period (e.g., 30 minutes).

-

-

Termination and Measurement:

-

Stop the uptake by washing the oocytes multiple times with ice-cold OR2 buffer.

-

Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the radioactivity measured in water-injected oocytes (background) from the cRNA-injected oocytes.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

-

Conclusion

This compound is a highly effective uricosuric agent that primarily acts by inhibiting the renal tubular reabsorption of uric acid. Its potent inhibition of URAT1, coupled with its effects on GLUT9 and OAT4, leads to a significant increase in uric acid excretion and a corresponding decrease in serum urate levels. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel uricosuric agents with improved efficacy and safety profiles. A thorough understanding of its mechanism of action at the molecular level is paramount for optimizing its clinical use and for guiding future drug discovery efforts in the management of hyperuricemia and gout.

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Benzbromarone and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzbromarone, a potent uricosuric agent, has been a cornerstone in the management of hyperuricemia and gout for decades. Its primary mechanism of action involves the inhibition of the renal urate transporter 1 (URAT1), a key protein responsible for uric acid reabsorption. Despite its efficacy, concerns regarding hepatotoxicity have spurred the development of numerous analogues with improved safety profiles and enhanced selectivity. This technical guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationships of this compound and its derivatives. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a quantitative analysis of their inhibitory potency against key renal transporters. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of therapeutic agents.

Introduction

Gout, a debilitating form of inflammatory arthritis, is characterized by the deposition of monosodium urate crystals in joints and tissues, a direct consequence of elevated levels of uric acid in the blood (hyperuricemia). The kidneys play a pivotal role in maintaining urate homeostasis, with a delicate balance between glomerular filtration, tubular reabsorption, and secretion. A majority of hyperuricemia cases stem from the underexcretion of uric acid.

This compound was introduced in the 1970s as a highly effective uricosuric agent.[1] It exerts its therapeutic effect by potently inhibiting the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, which is located on the apical membrane of renal proximal tubule cells and is responsible for the majority of urate reabsorption.[2][3] By blocking URAT1, this compound increases the fractional excretion of uric acid, thereby lowering serum urate levels.[3][4] However, reports of severe hepatotoxicity led to its withdrawal from several markets in 2003, significantly limiting its clinical use.[1] This has driven extensive research into the development of this compound analogues that retain the potent uricosuric activity while mitigating the risk of liver injury. These efforts have focused on modifying the chemical structure to alter metabolic pathways, enhance selectivity for URAT1 over other transporters, and reduce the formation of toxic metabolites.[5][6]

This guide delves into the scientific journey of this compound and its analogues, from their initial discovery to the latest advancements in their synthesis and biological characterization.

Mechanism of Action and Renal Urate Transport

The primary pharmacological target of this compound and its analogues is URAT1. However, the overall effect on urate excretion is also influenced by their interactions with other renal transporters. A comprehensive understanding of the renal urate transportasome is therefore crucial.

The Renal Urate Transport Pathway

Uric acid handling in the renal proximal tubule is a complex interplay of several transporters located on the apical and basolateral membranes. The net effect of reabsorption and secretion determines the final urinary excretion of urate.

-

Reabsorption: Urate filtered at the glomerulus is predominantly reabsorbed from the tubular lumen into the blood. This process is primarily mediated by URAT1 (SLC22A12) and to a lesser extent by OAT4 (SLC22A11) and OAT10 (SLC22A13) on the apical membrane.[7][8] Urate then exits the tubular cell into the bloodstream via the basolateral transporter GLUT9 (SLC2A9) .[7][8]

-

Secretion: Urate is transported from the blood into the tubular cells via the basolateral transporters OAT1 (SLC22A6) and OAT3 (SLC22A8) .[8] It is then secreted into the tubular lumen by apical transporters such as ABCG2 (BCRP) and NPT1 (SLC17A1) .[3]

The following diagram illustrates the key transporters involved in renal urate transport.

Caption: Key transporters in renal urate handling.

This compound's Interaction with Transporters

This compound is a potent, non-competitive inhibitor of URAT1.[1] While its primary therapeutic effect is through URAT1 inhibition, it also interacts with other transporters, which can contribute to its overall efficacy and side-effect profile. For instance, this compound also inhibits GLUT9, which is involved in the basolateral exit of reabsorbed urate.[9] However, it is less selective and can also inhibit OAT1 and OAT3, which are involved in the secretion of uric acid.[10][11] This lack of selectivity is a key driver for the development of novel analogues.

Synthesis of this compound and its Analogues

The chemical synthesis of this compound and its derivatives is a critical aspect of their development. The core structure, a 2-ethyl-3-benzoylbenzofuran, can be modified at various positions to modulate its pharmacological properties.

General Synthetic Strategy

The synthesis of this compound typically involves a Friedel-Crafts acylation of 2-ethylbenzofuran with a substituted benzoyl chloride. The key precursors are therefore 2-ethylbenzofuran and a suitably substituted benzoic acid.

Caption: General synthetic route to this compound analogues.

Detailed Experimental Protocols

This protocol describes the synthesis of the key benzofuran intermediate starting from salicylaldehyde.

Materials:

-

Salicylaldehyde

-

Chloroacetone

-

Anhydrous potassium carbonate

-

Hydrazine hydrate

-

Diethylene glycol

-

Potassium hydroxide

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid

-

Sodium sulfate (anhydrous)

Procedure:

-

Synthesis of 2-acetylbenzofuran: To a solution of salicylaldehyde in dry acetone, add anhydrous potassium carbonate and chloroacetone. Reflux the mixture for 12-16 hours. After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure. The residue is purified by column chromatography to yield 2-acetylbenzofuran.

-

Wolff-Kishner reduction to 2-ethylbenzofuran: To a solution of 2-acetylbenzofuran in diethylene glycol, add hydrazine hydrate and potassium hydroxide. Heat the mixture to 180-200°C for 4-6 hours, allowing the water and excess hydrazine to distill off. After cooling, pour the reaction mixture into water and extract with diethyl ether. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation to afford 2-ethylbenzofuran.

Materials:

-

4-Hydroxybenzoic acid

-

Bromine

-

Acetic acid

-

Thionyl chloride or Oxalyl chloride

-

Dimethylformamide (catalytic)

-

Anhydrous dichloromethane

Procedure:

-

Bromination of 4-hydroxybenzoic acid: Dissolve 4-hydroxybenzoic acid in glacial acetic acid. Slowly add a solution of bromine in acetic acid at room temperature with stirring. Continue stirring for 2-3 hours. The precipitated product, 3,5-dibromo-4-hydroxybenzoic acid, is collected by filtration, washed with cold water, and dried.

-

Formation of the acid chloride: Suspend 3,5-dibromo-4-hydroxybenzoic acid in anhydrous dichloromethane. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield crude 3,5-dibromo-4-hydroxybenzoyl chloride, which is used in the next step without further purification.

Materials:

-

2-Ethylbenzofuran

-

3,5-Dibromo-4-hydroxybenzoyl chloride

-

Anhydrous aluminum chloride

-

Anhydrous dichloromethane

-

Hydrochloric acid (1M)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

Friedel-Crafts Acylation: To a cooled (0°C) suspension of anhydrous aluminum chloride in anhydrous dichloromethane, add a solution of 3,5-dibromo-4-hydroxybenzoyl chloride in dichloromethane dropwise. Stir the mixture for 15-20 minutes, then add a solution of 2-ethylbenzofuran in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Structure-Activity Relationship (SAR) and Analogue Development

The development of this compound analogues has been guided by the need to improve its safety profile, particularly reducing hepatotoxicity, while maintaining or enhancing its uricosuric efficacy. Modifications have been explored at several positions of the this compound scaffold.

Modifications of the Benzoyl Ring

-

Halogen Substitution: The 3,5-dibromo substitution on the benzoyl ring is crucial for high URAT1 inhibitory activity. Analogues with other halogen substitutions (e.g., dichloro) have also been synthesized and evaluated.

-

Hydroxyl Group: The 4-hydroxyl group is a key feature for activity. Its modification or removal generally leads to a significant decrease in potency.

Modifications of the Benzofuran Ring

-

Substitution at the 2-position: The 2-ethyl group can be replaced with other alkyl groups. The length and branching of this chain can influence both potency and metabolic stability.

-

Substitution on the Benzofuran Core: Introducing substituents such as fluoro or methoxy groups on the benzofuran ring has been a key strategy to block metabolic hydroxylation, a pathway believed to be involved in the formation of hepatotoxic metabolites.[5][12] For example, 6-fluoro-benzbromarone has shown potent URAT1 inhibition with potentially improved safety.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and selected analogues against key renal transporters.

Table 1: Inhibitory Activity (IC50) against URAT1

| Compound | R1 | R2 | R3 | R4 | URAT1 IC50 (nM) | Reference |

| This compound | Br | Br | H | H | 22 - 26 | [2],[1] |

| 6-Hydroxythis compound | Br | Br | OH | H | 189 | [1] |

| 5-Hydroxythis compound | Br | Br | H | OH | 138 | [1] |

| 6-Methoxythis compound | Br | Br | OCH3 | H | 111 | [1] |

| 5-Methoxythis compound | Br | Br | H | OCH3 | 42 | [1] |

| 6-Fluorothis compound | Br | Br | F | H | 18 | [1] |

| 5-Fluorothis compound | Br | Br | H | F | 6 | [1] |

| 5,6-Difluorothis compound | Br | Br | F | F | 245 | [1] |

| JNS4 | (complex moiety) | (complex moiety) | H | H | 800 | [5] |

| Dotinurad | (complex moiety) | (complex moiety) | H | H | 37.2 | [13] |

Table 2: Selectivity Profile of this compound and Analogues (IC50 in µM)

| Compound | URAT1 | GLUT9 | OAT1 | OAT3 | ABCG2 | Reference |

| This compound | 0.022 | 31.45 | 0.22 | 0.12 | 26 | [2],[9],[10] |

| JNS4 | 0.80 | >20 | 4.04 | - | 10.16 | [5] |

| UR-1102 | 0.055 | - | 7.8 | 2.4 | 72 | [10] |

| Dotinurad | 0.037 | - | 4.08 | 1.32 | 4.16 | [13] |

Biological Evaluation Protocols

The biological characterization of this compound and its analogues involves a series of in vitro assays to determine their potency, selectivity, and potential for toxicity.

URAT1 Inhibition Assay

This protocol describes a cell-based assay to determine the IC50 of test compounds against human URAT1.

Materials:

-

HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)

-

HEK293 cells (parental, for control)

-

DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

-

[14C]-Uric acid

-

Test compounds and reference inhibitor (e.g., this compound)

-

Hanks' Balanced Salt Solution (HBSS)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

Procedure:

-

Cell Culture: Culture hURAT1-HEK293 and parental HEK293 cells in complete DMEM. Seed cells into 24-well plates and grow to confluence.

-

Assay Preparation: On the day of the assay, wash the cell monolayers twice with pre-warmed HBSS.

-

Compound Incubation: Prepare serial dilutions of the test compounds in HBSS. Add the compound solutions to the wells and pre-incubate for 10-15 minutes at 37°C.

-

Uptake Assay: Initiate the uptake by adding HBSS containing a fixed concentration of [14C]-uric acid to each well. Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Termination and Lysis: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold HBSS. Lyse the cells by adding cell lysis buffer and incubating for 30 minutes at room temperature.

-

Quantification and Data Analysis: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for the URAT1 inhibition assay.

In Vitro Hepatotoxicity Assay

This protocol provides a general method for assessing the potential hepatotoxicity of test compounds using a human hepatoma cell line (e.g., HepG2).

Materials:

-

HepG2 cells

-

Complete growth medium (e.g., EMEM with 10% FBS)

-

Test compounds and a positive control (e.g., a known hepatotoxin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.

-

MTT Assay: After the incubation period, remove the medium and add fresh medium containing MTT solution. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The CC50 (half-maximal cytotoxic concentration) can be determined from the dose-response curve.

Conclusion

This compound remains a highly effective uricosuric agent, but its clinical utility is hampered by the risk of hepatotoxicity. The extensive research into its analogues has yielded a wealth of knowledge on the structure-activity relationships governing URAT1 inhibition and has led to the discovery of novel compounds with improved selectivity and safety profiles. The synthetic routes and biological evaluation methods detailed in this guide provide a robust framework for the continued development of next-generation uricosuric drugs for the treatment of hyperuricemia and gout. The ongoing efforts in this field hold the promise of delivering safer and more effective therapies for patients worldwide.

References

- 1. A convenient synthesis of 2-substituted benzofurans from salicylaldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 4. Synthesis, characterization, and bioevaluation of new benzofurans. [wisdomlib.org]

- 5. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach | MDPI [mdpi.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. biorxiv.org [biorxiv.org]

- 8. In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 9. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CYP2C9-mediated metabolic activation of losartan detected by a highly sensitive cell-based screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Benzbromarone for Gout Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzbromarone is a potent uricosuric agent utilized in the management of hyperuricemia and gout. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety considerations. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and drug development efforts in the field of gout therapeutics.

Introduction

Gout is a metabolic disorder characterized by the deposition of monosodium urate crystals in joints and soft tissues, leading to recurrent episodes of inflammatory arthritis.[1] The underlying cause of gout is chronic hyperuricemia, an excess of uric acid in the blood.[1] this compound is a uricosuric drug that has been used for several decades to treat gout by increasing the renal excretion of uric acid.[1][2] This document will delve into the detailed pharmacological properties of this compound, providing a technical resource for the scientific community.

Mechanism of Action

This compound exerts its uricosuric effect primarily by inhibiting key transporters involved in uric acid reabsorption in the proximal tubules of the kidneys.[2][3]

Primary Targets:

-

Urate Transporter 1 (URAT1): this compound is a potent inhibitor of URAT1, the primary transporter responsible for the reabsorption of uric acid from the renal tubular lumen back into the bloodstream.[2][3][4] By blocking URAT1, this compound significantly increases the urinary excretion of uric acid.[3][5]

-

Organic Anion Transporter 4 (OAT4): This transporter also contributes to uric acid reabsorption and is inhibited by this compound.[2][3]

-

Glucose Transporter 9 (GLUT9): this compound also inhibits GLUT9, which is involved in both the reabsorption and secretion of uric acid in the proximal tubule.[2][4]

The inhibition of these transporters leads to a substantial decrease in serum uric acid levels, thereby preventing the formation of urate crystals and mitigating the symptoms of gout.[3] In vitro studies have demonstrated that this compound can reduce urate reabsorption by as much as 93%.[5]

Caption: this compound inhibits URAT1, OAT4, and GLUT9 in the renal tubules.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound are critical to its therapeutic effect and safety profile.

| Parameter | Description | Reference |

| Absorption | Partially absorbed from the gastrointestinal tract. | [6] |

| Distribution | Extensively bound to plasma proteins. | [6] |

| Metabolism | Primarily metabolized in the liver by Cytochrome P450 2C9 (CYP2C9) to active metabolites, including 6-hydroxythis compound. | [7][8] |

| Excretion | Mainly excreted in the feces via the biliary system, with a small amount appearing in the urine. | [6][9] |

Genetic polymorphisms of CYP2C9 can significantly influence the metabolism and clearance of this compound.[7] Individuals with CYP2C93/3 genotype exhibit lower oral clearance of the drug, potentially increasing the risk of toxicity.[7]

Caption: Overview of this compound's absorption, metabolism, and excretion.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of serum uric acid levels.

| Parameter | Value | Assay System | Reference |

| URAT1 Inhibition (IC50) | 22 nM | Not specified | [4] |

| URAT1 Inhibition (IC50) | ~0.53 µM | Not specified | |

| URAT1 Inhibition (IC50) | 425 nM | URAT1EM | [10] |

| CYP2C9 Inhibition (Ki) | ≤1 nM | Not specified |

This compound and its active metabolite, 6-hydroxythis compound, are potent inhibitors of URAT1.[8] The drug's effect is dose-dependent, and it has been shown to maintain its effectiveness in long-term studies for up to 8 years.[11]

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound in lowering serum uric acid levels and managing gout.

| Comparison | Key Findings | Reference |

| This compound vs. Allopurinol | This compound (100 mg/day) was significantly more effective than allopurinol (300 mg/day) in lowering serum uric acid levels in hyperuricemic patients with normal renal function. | [12] |

| This compound vs. Allopurinol | A retrospective cohort study showed a greater proportion of patients achieving the target serum uric acid level (<6 mg/dL) with this compound compared to allopurinol. | [13] |

| This compound vs. Febuxostat | A meta-analysis indicated that this compound demonstrated better efficacy in rapidly reducing serum uric acid levels compared to febuxostat. | [14][15] |

| Low-dose this compound vs. Low-dose Febuxostat | In men with gout and renal uric acid underexcretion, low-dose this compound (25 mg/day) was superior to low-dose febuxostat (20 mg/day) in achieving the target serum urate level. | [16][17] |

| Combination Therapy | Combining low-dose this compound (25 mg/day) with low-dose febuxostat (20 mg/day) was superior to febuxostat monotherapy in patients with combined-type hyperuricemia. | [18] |

Safety Profile

The primary safety concern associated with this compound is hepatotoxicity.[3][5]

-

Incidence of Hepatotoxicity: Reports suggest an incidence of approximately 1 in 17,000 patients.[5]

-

Mechanism of Hepatotoxicity: The exact mechanism is not fully understood but is thought to be related to mitochondrial toxicity induced by this compound and its metabolites.[4][19]

-

Monitoring: Regular monitoring of liver function is recommended, especially during the first six months of treatment.[20][21] However, studies have shown that periodic liver function tests are not consistently performed.[20][22]

-

Other Adverse Effects: Other reported side effects are generally mild and may include gastrointestinal issues, acute gout attacks upon initiation of therapy, and the potential for uric acid renal calculi.[6][11]

Experimental Protocols

URAT1 Inhibition Assay (Cell-Based)

This protocol describes a common method for determining the inhibitory activity of a compound on URAT1-mediated uric acid uptake.

Caption: Workflow for a cell-based URAT1 inhibition assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human URAT1 (hURAT1) are cultured in a suitable multi-well plate.[23][24]

-

Assay Preparation: On the day of the experiment, cells are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[23]

-

Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.[23][24]

-

Uric Acid Uptake: The uptake reaction is initiated by adding a solution containing a known concentration of uric acid, often radiolabeled ([¹⁴C]-uric acid), to the wells.[23][24]

-

Incubation: The cells are incubated for a specific time (e.g., 5-30 minutes) at 37°C to allow for uric acid uptake.[24]

-

Termination: The uptake is stopped by rapidly washing the cells with ice-cold transport buffer.[23][24]

-

Measurement: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[23]

-

Data Analysis: The percentage of URAT1 inhibition is calculated by comparing the uric acid uptake in the presence of the compound to the vehicle control, after subtracting the background uptake observed in non-transfected cells. The half-maximal inhibitory concentration (IC50) is then determined.[24]

Assessment of Hepatotoxicity (MTT Assay)

This protocol outlines a common in vitro method to assess the cytotoxicity of a compound on liver cells.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate hepatocytes (e.g., HepG2) in a 96-well plate and allow them to adhere.[25]

-

Compound Treatment: Treat the cells with various concentrations of this compound or its metabolites and incubate for a specified duration (e.g., 24 or 48 hours).[25]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[25]

-

Formazan Solubilization: Remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[25]

-

Absorbance Measurement: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.[25]

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[25]

Conclusion

This compound is a highly effective uricosuric agent for the treatment of gout, with a well-defined mechanism of action centered on the inhibition of renal urate transporters. Its potent uric acid-lowering effects have been demonstrated in numerous clinical studies, often showing superiority to or favorable comparability with other urate-lowering therapies. However, the risk of hepatotoxicity, although infrequent, necessitates careful patient selection and monitoring. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand the multifaceted pharmacological profile of this compound and to inform the development of novel and safer therapies for gout.

References

- 1. nbinno.com [nbinno.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. scielo.br [scielo.br]

- 6. mims.com [mims.com]

- 7. This compound pharmacokinetics and pharmacodynamics in different cytochrome P450 2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacokinetic and clinical studies of a new uricosuric agent - this compound. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound: a review of its pharmacological properties and therapeutic use in gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of this compound compared to allopurinol in lowering serum uric acid level in hyperuricemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Comparison of the efficacy and safety of this compound and febuxostat in gout and hyperuricemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Considering this compound as First-Line Therapy for Gout - The Rheumatologist [the-rheumatologist.org]

- 17. hcplive.com [hcplive.com]

- 18. Superiority of low dose this compound add-on to low dose febuxostat compared to febuxostat monotherapy in gout with combined-type hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. wjgnet.com [wjgnet.com]

- 20. Implementation Status of Liver Function Tests for Monitoring this compound-Induced Hepatotoxicity: An Epidemiological Survey Using the Japanese Claims Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Implementation Status of Liver Function Tests for Monitoring this compound-Induced Hepatotoxicity: An Epidemiological Survey Using the Japanese Claims Database [jstage.jst.go.jp]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

Initial in vitro studies on Benzbromarone's uricosuric effects

An In-Depth Technical Guide on Initial In Vitro Studies of Benzbromarone's Uricosuric Effects

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This compound is a potent uricosuric agent utilized in the management of hyperuricemia and gout. Its primary mechanism of action involves the inhibition of the urate transporter 1 (URAT1), a critical protein in the renal reabsorption of uric acid. This technical guide provides a comprehensive overview of the initial in vitro studies that have elucidated the uricosuric effects of this compound. We present a summary of quantitative data on its inhibitory potency, detailed experimental protocols for key assays, and visualizations of its metabolic pathway, mechanism of action, and common experimental workflows. This document is intended to serve as a foundational resource for professionals engaged in gout research and the development of novel uricosuric agents.

Introduction

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, reabsorbing approximately 90% of the filtered urate.[1][2] This reabsorption is primarily mediated by the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, which is located on the apical membrane of renal proximal tubular cells.[1][3] Consequently, URAT1 has become a key therapeutic target for managing hyperuricemia.[1]

This compound is a benzofuran derivative that effectively lowers serum urate levels by inhibiting URAT1, thereby increasing the renal excretion of uric acid.[4][5] In vitro studies have been fundamental in characterizing its mechanism and potency. This guide synthesizes the findings from these initial studies, offering a detailed look at the experimental evidence underpinning our understanding of this compound's uricosuric properties.

Mechanism of Action

The uricosuric effect of this compound is primarily attributed to its inhibition of URAT1.[6] It blocks the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, leading to increased urinary excretion and reduced serum urate levels.[7][8] Structural and functional studies reveal that this compound and other uricosuric drugs stabilize URAT1 in an inward-facing conformation, which blocks the conformational transitions necessary for urate transport.[1]

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to active metabolites such as 6-hydroxythis compound.[3][4] This major metabolite also potently inhibits the URAT1 transporter and contributes significantly to the overall therapeutic effect of the parent drug.[3] Studies have indicated that both this compound and its metabolite 6-hydroxythis compound act as non-competitive inhibitors of URAT1.[9][10][11]

Metabolic Pathway of this compound

The metabolic conversion of this compound is a critical step in its overall pharmacological activity.

Inhibition of URAT1 in Renal Proximal Tubule

This compound exerts its effect at the apical membrane of kidney proximal tubule cells.

Quantitative Data: In Vitro Inhibitory Potency

The inhibitory potency of a compound is commonly expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to reduce the target's activity by 50%. The IC₅₀ values for this compound and its active metabolite against URAT1 have been determined in various in vitro systems.

| Compound | IC₅₀ Value | Cell System / Assay Type | Reference(s) |

| This compound | 0.190 µM | Not Specified | [7] |

| 0.3 µM | Not Specified | [12] | |

| 0.44 µM | hURAT1-stably expressed HEK293 cells | [7][9][12] | |

| 6.878 µM | Not Specified | [7] | |

| 14.3 µM | Fluorescence-based assay | [7][9] | |

| 425 nM (0.425 µM) | Humanized Rat URAT1EM | [8] | |

| 60 nM (0.06 µM) | HEK293 ([³H]-Verinurad Competition) | [8] | |

| 6-Hydroxythis compound | - | hURAT1 expressing oocytes (Non-competitive inhibition) | [9] |

Note: IC₅₀ values can vary between different experimental setups, including the cell line used and the specific assay protocol. The data presented here is for comparative purposes.[8]

In addition to URAT1, this compound's effects on other renal transporters have been investigated. In vitro studies suggest it has a mild inhibitory effect on Organic Anion Transporter 1 (OAT1) but not on OAT3.[4] It also reportedly down-regulates the expression of GLUT9.[12]

Experimental Protocols

The most common in vitro methods for assessing URAT1 inhibition utilize mammalian cell lines (like HEK293) or Xenopus oocytes engineered to express the human URAT1 transporter.[3][7]

URAT1 Inhibition Assay using HEK293 Cells

This protocol describes a widely used method to measure the inhibitory effect of a test compound on URAT1-mediated uric acid transport.[3][9][13]

1. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in a suitable medium (e.g., DMEM with 10% FBS and antibiotics).

-

Seed cells into multi-well plates to achieve 70-80% confluency.

-

Transfect cells with a mammalian expression vector containing the full-length human URAT1 (hURAT1) cDNA using a suitable lipid-based transfection reagent. Assays are typically performed 24-48 hours post-transfection.[3][14] Alternatively, a stable cell line expressing hURAT1 can be used.[12]

2. Uric Acid Uptake Assay:

-

On the day of the experiment, wash the confluent cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[3]

-

Prepare serial dilutions of the test compound (this compound) and positive controls in the assay buffer. A vehicle control (e.g., DMSO) must also be prepared.[14]

-

Pre-incubate the cells with the compound solutions or vehicle for a defined period (e.g., 10-30 minutes) at 37°C.[3][14]

3. Initiation and Termination of Uptake:

-

Initiate the uptake reaction by adding a substrate solution containing a known concentration of uric acid (often radiolabeled, e.g., [¹⁴C]-uric acid) to each well.[14]

-

Incubate at 37°C for a predetermined time within the linear range of uptake (e.g., 5-10 minutes).[14]

-

Terminate the transport by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold transport buffer.[3][9][14]

4. Quantification and Data Analysis:

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).[3][14]

-

Measure the intracellular uric acid concentration. If using radiolabeled substrate, measure radioactivity using a liquid scintillation counter. For non-isotopic methods, use a commercial uric acid assay kit and normalize to the total protein content of each well.[9][12]

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.[13]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the in vitro URAT1 inhibition assay.

Conclusion

The initial in vitro studies of this compound have been instrumental in defining its role as a potent uricosuric agent. The primary mechanism, inhibition of the URAT1 transporter, has been consistently demonstrated through cell-based assays using engineered HEK293 cells and Xenopus oocytes.[3] Quantitative analyses have established its high potency, with IC₅₀ values in the nanomolar to low micromolar range.[7][8][9][12] Furthermore, these studies have highlighted the significant contribution of its active metabolite, 6-hydroxythis compound, to its overall pharmacological effect.[3] The detailed experimental protocols and workflows established in this early research continue to form the basis for the screening and development of new, more selective, and safer URAT1 inhibitors for the treatment of hyperuricemia and gout.[12][15]

References

- 1. d-nb.info [d-nb.info]

- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scielo.br [scielo.br]

- 5. Lessons to be learned from real life data based on 98 gout patients using this compound [explorationpub.com]

- 6. This compound in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. [PDF] Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Physicochemical Properties of Benzbromarone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzbromarone, a potent uricosuric agent. The information herein is intended to support research and development activities by offering detailed data, experimental methodologies, and insights into its mechanism of action.

Core Physicochemical Data

This compound is a benzofuran derivative recognized for its significant effects on uric acid excretion.[1][2] A precise understanding of its chemical and physical characteristics is fundamental for its application in research, formulation development, and pharmacological studies.

Below is a summary of its key physicochemical properties compiled from various sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone | [3][4][5] |

| CAS Number | 3562-84-3 | [3][6][7] |

| Chemical Formula | C₁₇H₁₂Br₂O₃ | [3][6][7] |

| Molecular Weight | 424.08 g/mol | [6][7][8] |

| Melting Point | 150-154 °C | [3][9] |

| Appearance | White to off-white/light yellow solid | [6][9] |

| Solubility (at ambient temperature) | ||

| In Water | Insoluble | [10] |

| In DMSO | ≥85 mg/mL | [8][10] |

| In DMF | ~25 mg/mL | [11][12] |

| In Ethanol | ~3 mg/mL | [11][12] |

| In DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [11][12] |

| pKa | Data not readily available in cited sources. As a phenolic derivative, it is expected to be weakly acidic. | [13] |

| LogP (Octanol-Water) | 5.7 | [3] |

Mechanism of Action: URAT1 Inhibition

This compound exerts its uricosuric effect primarily by inhibiting the Urate Transporter 1 (URAT1), a key protein in the renal proximal tubules responsible for the reabsorption of uric acid from urine back into the bloodstream.[1][14][15] By blocking URAT1, this compound effectively increases the excretion of uric acid, thereby lowering serum urate levels.[1][14] This mechanism makes it a valuable tool for studying gout and hyperuricemia.[6][14] Some evidence also suggests it inhibits Glucose Transporter 9 (GLUT9), which is also involved in urate transport.[16]

The following diagram illustrates the simplified signaling pathway of this compound's action on a renal proximal tubule cell.

Experimental Protocols

Accurate determination of physicochemical properties is critical. The following sections detail standardized protocols for key experimental procedures.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[17]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) for a prolonged period to ensure equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The amount should be sufficient to ensure undissolved solid remains after equilibration.[17][18]

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach thermodynamic equilibrium.[18][19]

-

Phase Separation: After equilibration, separate the saturated supernatant from the excess solid. This is typically achieved by centrifugation at a controlled temperature, followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF).[18]

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[20]

The following diagram outlines the workflow for the shake-flask solubility determination.

Potentiometric titration is a precise and common method for determining the pKa of ionizable compounds.[21][22][23]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[21][22]

Detailed Methodology:

-

Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[21][24] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is added.[21]

-

System Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[21] Place the sample solution in a jacketed beaker to maintain a constant temperature, and use a magnetic stirrer for continuous mixing. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[21][25]

-

Titration: For an acidic compound like this compound (due to its phenolic group), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[21]

-

Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize.[25]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point is found at the midpoint of the steepest part of the titration curve.[24] The experiment should be repeated multiple times for accuracy.[21]

The partition coefficient (LogP) is a measure of a compound's lipophilicity. While the shake-flask method is the gold standard, HPLC-based methods offer a rapid and reliable alternative.[26]

Principle: A reversed-phase HPLC (RP-HPLC) method is used where the logarithm of the retention time (log RT) of a compound is linearly correlated to its logP value.[27] The system is calibrated using a set of standards with known logP values.

Detailed Methodology:

-

System Preparation: Use a C18 reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[27]

-

Calibration: Prepare solutions of at least five to six standard compounds with well-established logP values that span a range including the expected logP of this compound.

-

Sample Analysis: Inject the standard solutions and the this compound solution onto the HPLC system. Record the retention time (t_R) for each compound. The dead time (t_0), the retention time of a non-retained compound, must also be determined.

-

Calculation:

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Plot log k' versus the known logP values for the standard compounds.

-

Perform a linear regression analysis on the calibration data. .

-

-

LogP Determination: Using the log k' value calculated for this compound and the linear regression equation from the calibration curve, determine the logP of this compound.[28]

Metabolism and Safety Considerations

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9.[15][29] This metabolic process can lead to the formation of active metabolites, such as 6-hydroxythis compound, which also contribute to its uricosuric activity.[13][15] However, concerns about hepatotoxicity have been raised, and it is believed that the mechanism of liver injury may involve the effects of the parent compound or its metabolites on mitochondrial function.[29] For research applications, particularly in cell-based assays or in vivo studies, it is crucial to consider these metabolic pathways and potential toxicities.

References

- 1. scielo.br [scielo.br]

- 2. This compound: a review of its pharmacological properties and therapeutic use in gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C17H12Br2O3 | CID 2333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound (International database) [drugs.com]

- 8. raybiotech.com [raybiotech.com]

- 9. 460900010 [thermofisher.com]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. benchchem.com [benchchem.com]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound Inhibits Renal URAT1 and Attenuates Renal Damage in Streptozotocin-Induced Diabetic Rats, Independent of Its Uricosuric Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. researchgate.net [researchgate.net]

- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. asdlib.org [asdlib.org]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 28. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 29. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Metabolic Fate of Benzbromarone: A Technical Guide to Metabolite Identification and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzbromarone is a potent uricosuric agent historically used in the management of gout. Despite its efficacy in lowering serum uric acid levels, its clinical use has been marred by concerns of hepatotoxicity, leading to its withdrawal from several markets. The metabolic bioactivation of this compound into reactive intermediates is considered a key factor in its liver-damaging potential. This technical guide provides a comprehensive overview of the metabolism of this compound, detailing the identified metabolites, the enzymatic pathways involved, and the experimental methodologies employed for their identification and quantification. A central focus is placed on the formation of reactive metabolites and their implications for drug safety.

This compound Metabolism: Pathways and Key Metabolites

The biotransformation of this compound is a complex process primarily occurring in the liver. The major metabolic pathways involve hydroxylation and subsequent oxidation, primarily mediated by the cytochrome P450 enzyme system.

Major Metabolites

The two principal metabolites of this compound are 1'-hydroxythis compound and 6-hydroxythis compound.[1][2][3] These metabolites are formed through the hydroxylation of the ethyl side chain and the benzofuran ring, respectively. The formation of 6-hydroxythis compound is catalyzed predominantly by CYP2C9, with a minor contribution from CYP2C19.[4]

Minor Metabolites

Several minor metabolites have also been identified, arising from further oxidation of the major metabolites or alternative hydroxylation positions. These include:

-

1'-oxothis compound[2]

-

2'-hydroxythis compound[2]

-

5,6-dihydroxythis compound[1]

-

Dihydroxy-aryl-benzbromarone[2]

-

Two structural isomers of 6-hydroxythis compound[2]

-

Hydroxy-methoxy-aryl-benzbromarone[5]

It is noteworthy that debrominated metabolites have not been detected in significant amounts.[2][6]

Quantitative Analysis of this compound and its Metabolites

The pharmacokinetics of this compound and its metabolites are significantly influenced by genetic polymorphisms in the CYP2C9 enzyme. The following tables summarize key quantitative data from studies investigating the impact of CYP2C9 genotype on this compound metabolism.

Table 1: Oral Clearance of this compound in Different CYP2C9 Genotypes [7]

| CYP2C9 Genotype | Oral Clearance (L/hr/kg) (mean ± SD) |

| 1/1 | 58.8 ± 25.2 |

| 1/3 | 51.3 ± 7.9 |

| 3/3 | 8.58 |

Table 2: Metabolic Ratio of 6-Hydroxythis compound to this compound in Urine [7]

| CYP2C9 Genotype | Metabolic Ratio (mean ± SD) |

| 1/1 | 38.6 ± 10.7 |

| 1/3 | 35.4 ± 12.4 |

| 3/3 | 12.9 |

Table 3: Plasma and Urine Enantiomeric Ratio of 1'-Hydroxythis compound [2]

| Biological Matrix | Mean Enantiomeric Ratio |

| Plasma | 2.1 |

| Urine | 7.3 |

The Role of Metabolism in this compound-Induced Hepatotoxicity

The prevailing hypothesis for this compound-induced liver injury involves the formation of a reactive quinone intermediate.[1][4] This pathway is initiated by the CYP2C9-mediated formation of 6-hydroxythis compound, which is further oxidized to a catechol intermediate, 5,6-dihydroxythis compound.[4] This catechol can then be oxidized to a reactive ortho-quinone, which is a highly electrophilic species capable of forming covalent adducts with cellular macromolecules, such as proteins and glutathione.[4] The formation of glutathione adducts has been demonstrated in vitro, providing evidence for the generation of this reactive intermediate.[4]

Experimental Protocols

This section outlines the general methodologies used for the study of this compound metabolism and the identification of its metabolites. For exact replication of a specific study, it is crucial to consult the original publication for detailed parameters.

In Vitro Metabolism using Liver Microsomes

-

Objective: To investigate the metabolism of this compound in a controlled in vitro system that mimics hepatic metabolism.

-

Materials:

-

Human or animal liver microsomes

-

This compound

-

NADPH (cofactor for cytochrome P450 enzymes)

-

Phosphate buffer (to maintain physiological pH)

-

Recombinant human CYP enzymes (for reaction phenotyping)

-

-

General Procedure:

-

Prepare an incubation mixture containing liver microsomes (typically at a protein concentration of 0.1-1 mg/mL), this compound (at a specified concentration), and phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding NADPH.

-

At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using analytical techniques such as HPLC-MS/MS.

-

Metabolite Identification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Objective: To separate, detect, and identify this compound and its metabolites in biological samples.

-

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF).

-

Chromatographic Conditions (General):

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient elution is typically used with a mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-40°C).

-

-

Mass Spectrometry Conditions (General):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for this compound and its hydroxylated metabolites.

-

Data Acquisition: Full scan mode to detect all ions within a specified mass range, followed by tandem MS (MS/MS) of selected precursor ions to obtain fragmentation patterns for structural elucidation.

-

Collision Energy: Varied to induce fragmentation of the precursor ions.

-

In Vivo Metabolism Studies in Animal Models (e.g., Rats)

-

Objective: To study the metabolism, distribution, and excretion of this compound in a whole-animal system.

-

Animals: Typically, male Sprague-Dawley rats are used.

-

General Procedure:

-

Administer a single oral or intravenous dose of this compound to the animals.

-